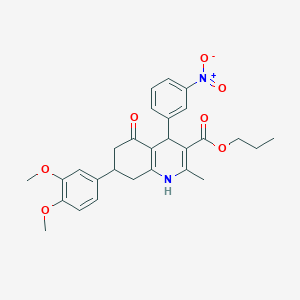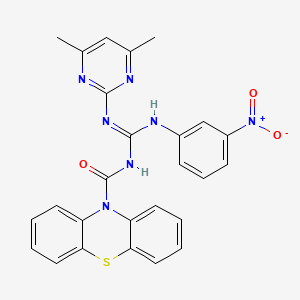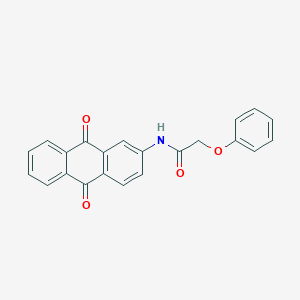![molecular formula C19H19N3O2S B11636081 (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)
(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2E)-2-[(2E)-(2-metoxibencilideno)hidrazinilideno]-5-(3-metilbencil)-1,3-tiazolidin-4-ona es una molécula orgánica compleja con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta un núcleo de tiazolidinona, que es conocido por su actividad biológica, y está sustituido con grupos metoxibencilideno y metilbencilo, lo que contribuye a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-2-[(2E)-(2-metoxibencilideno)hidrazinilideno]-5-(3-metilbencil)-1,3-tiazolidin-4-ona típicamente implica la condensación de aldehídos apropiados con tiosemicarbazida, seguida de ciclización. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y pueden requerir catalizadores ácidos o básicos para facilitar la reacción. Los pasos y condiciones específicos pueden variar según el rendimiento y la pureza deseados del producto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto podría incluir la optimización de las condiciones de reacción para volúmenes más grandes, garantizar el control de calidad constante e implementar técnicas de purificación eficientes, como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto (2E)-2-[(2E)-(2-metoxibencilideno)hidrazinilideno]-5-(3-metilbencil)-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar oxígeno o agregar hidrógeno a la molécula.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción pueden variar, pero a menudo implican temperaturas controladas y disolventes específicos para garantizar la ruta de reacción deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de cetona o aldehído, mientras que la reducción podría producir un alcohol. Las reacciones de sustitución podrían introducir varios grupos funcionales, alterando las propiedades del compuesto.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo hace valioso en la síntesis orgánica.
Biología
Biológicamente, el núcleo de tiazolidinona es conocido por sus potenciales propiedades antimicrobianas y antiinflamatorias. Esto hace que el compuesto sea un candidato para desarrollar nuevos productos farmacéuticos.
Medicina
En medicina, las potenciales actividades biológicas del compuesto podrían aprovecharse para fines terapéuticos. La investigación sobre sus efectos en vías biológicas específicas podría conducir a nuevos tratamientos para diversas enfermedades.
Industria
Industrialmente, el compuesto podría utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-[(2E)-(2-metoxibencilideno)hidrazinilideno]-5-(3-metilbencil)-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El núcleo de tiazolidinona puede interactuar con enzimas o receptores, potencialmente inhibiendo o activando vías biológicas. Los objetivos moleculares y vías exactos dependerían de la aplicación específica y requerirían más investigación para dilucidar.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Conocido por su uso en síntesis orgánica y similar en tener un grupo carbonilo reactivo.
Compuestos de flúor: Conocidos por su diversa reactividad química y aplicaciones.
Singularidad
Lo que distingue a (2E)-2-[(2E)-(2-metoxibencilideno)hidrazinilideno]-5-(3-metilbencil)-1,3-tiazolidin-4-ona es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C19H19N3O2S |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N3O2S/c1-13-6-5-7-14(10-13)11-17-18(23)21-19(25-17)22-20-12-15-8-3-4-9-16(15)24-2/h3-10,12,17H,11H2,1-2H3,(H,21,22,23)/b20-12+ |
Clave InChI |
HJZZBLXKBXEDRX-UDWIEESQSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3OC)/S2 |
SMILES canónico |
CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3OC)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)




